![molecular formula C17H14N2O2 B5548360 3-(5-methyl-2-furyl)-N-8-quinolinylacrylamide](/img/structure/B5548360.png)
3-(5-methyl-2-furyl)-N-8-quinolinylacrylamide
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Overview
Description
Synthesis Analysis
The synthesis of furyl-quinoline derivatives often involves multistep chemical reactions, utilizing specific reagents and conditions to achieve the desired molecular framework. For instance, Aleksandrov et al. (2011) described the synthesis of 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline through the Weidenhagen reaction, highlighting the method's efficiency in constructing complex heterocyclic systems (Aleksandrov, Dedeneva, Vlasova, & El’chaninov, 2011). Similarly, Atalla, Bakhite, and Radwan (1995) reported on the synthesis and reactions of related quinoline derivatives, emphasizing the role of specific substituents in directing the synthesis pathway (Atalla, Bakhite, & Radwan, 1995).
Molecular Structure Analysis
The molecular structure of furyl-quinoline derivatives is characterized by the presence of the furyl group attached to a quinoline core, which significantly influences the compound's electronic and optical properties. The structural analysis often involves advanced spectroscopic techniques, such as NMR, IR, and X-ray crystallography, to elucidate the precise arrangement of atoms and the configuration of the molecule. Rambabu et al. (2013) utilized single crystal X-ray diffraction to determine the molecular structure of a related compound, revealing insights into the conformational dynamics and intermolecular interactions within the crystal lattice (Rambabu, Srinivas, Basavoju, Layek, Rao, & Pal, 2013).
Chemical Reactions and Properties
Furyl-quinoline derivatives undergo a wide range of chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition, demonstrating their chemical versatility. The reactivity is often influenced by the electronic nature of the furyl and quinolinyl groups, which can be modified through various chemical transformations to achieve desired reactivity patterns. For example, Aleksandrov et al. (2011) explored the electrophilic substitution reactions of their synthesized compound, showcasing the compound's ability to participate in bromination, nitration, formylation, acylation, and sulfonation reactions under specific conditions (Aleksandrov, Dedeneva, Vlasova, & El’chaninov, 2011).
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-quinolin-8-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-14(21-12)9-10-16(20)19-15-6-2-4-13-5-3-11-18-17(13)15/h2-11H,1H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMVWKLYTOPTJY-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-furan-2-yl)-N-quinolin-8-yl-acrylamide |
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